![molecular formula C19H24O5S B13728620 [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)
[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of phenylmethyl benzenesulfonates This compound is characterized by the presence of a hydroxymethyl group, a 2-methylpropoxy group, and a 4-methylbenzenesulfonate group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Phenylmethyl Intermediate: The initial step involves the reaction of 3-(hydroxymethyl)phenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 3-(hydroxymethyl)-5-(2-methylpropoxy)phenol.
Sulfonation Reaction: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as an intermediate in the synthesis of complex organic molecules.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic applications.
- May serve as a lead compound for drug development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
作用机制
The mechanism of action of [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxymethyl and 2-methylpropoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The sulfonate group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological and chemical activities.
相似化合物的比较
- [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl benzoate
- [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-chlorobenzenesulfonate
Comparison:
- Uniqueness: The presence of the 4-methylbenzenesulfonate group distinguishes [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate from other similar compounds. This group imparts unique chemical properties and reactivity.
- Chemical Properties: The compound exhibits distinct reactivity patterns due to the combination of hydroxymethyl, 2-methylpropoxy, and 4-methylbenzenesulfonate groups.
- Applications: While similar compounds may have overlapping applications, the specific structure of this compound makes it suitable for unique applications in research and industry.
属性
分子式 |
C19H24O5S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O5S/c1-14(2)12-23-18-9-16(11-20)8-17(10-18)13-24-25(21,22)19-6-4-15(3)5-7-19/h4-10,14,20H,11-13H2,1-3H3 |
InChI 键 |
YKTPIBGGACNUJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=CC(=C2)CO)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



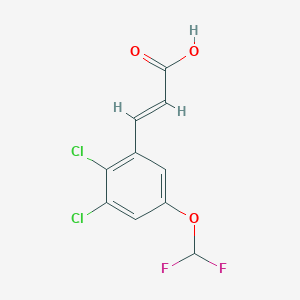
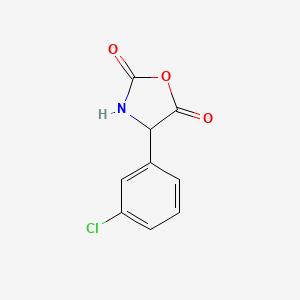
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
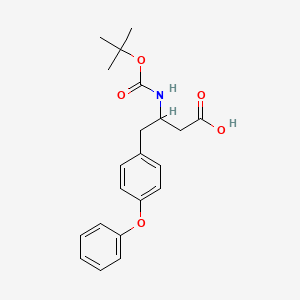
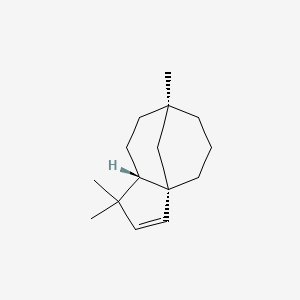

![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
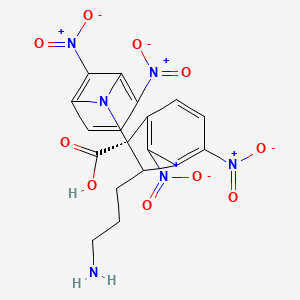
![methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate](/img/structure/B13728595.png)
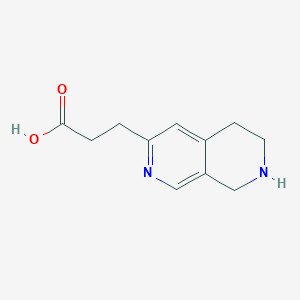


![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
